(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-phenoxyacetate
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Overview
Description
The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-phenoxyacetate is a nitrogen-containing heterocyclic compound It features a triazine ring, which is a six-membered ring with three nitrogen atoms, and a phenoxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-phenoxyacetate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methylthio Group: The methylthio group is introduced via a substitution reaction, where a suitable thiol reacts with the triazine ring.
Attachment of the Phenoxyacetate Group: The final step involves the esterification of the triazine derivative with phenoxyacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the carbonyl group, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s pharmacological properties are of interest in medicine. It may act as an inhibitor of specific enzymes or receptors, providing therapeutic benefits in treating diseases.
Industry
In the industrial sector, the compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-phenoxyacetate involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The phenoxyacetate group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-phenoxyacetate: This compound is unique due to its specific substitution pattern and functional groups.
Other Triazine Derivatives: Compounds with similar triazine rings but different substituents, such as chloro or amino groups.
Phenoxyacetate Derivatives: Compounds with the phenoxyacetate group attached to different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a triazine ring with a phenoxyacetate group. This structure provides a balance of stability and reactivity, making it versatile for various applications.
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-phenoxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-10-13(19)17(14(22-2)16-15-10)9-21-12(18)8-20-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBXWXBAVMTEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)COC2=CC=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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